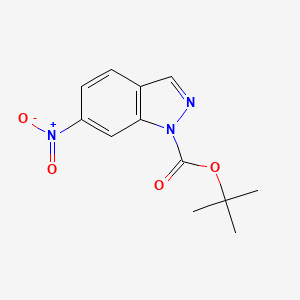

tert-Butyl 6-nitro-1H-indazole-1-carboxylate

Descripción general

Descripción

tert-Butyl 6-nitro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group at the 1-position and a nitro group at the 6-position of the indazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method starts with the nitration of 1H-indazole to introduce the nitro group at the 6-position. This is followed by the reaction with tert-butyl chloroformate to form the tert-butyl ester. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like triethylamine for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality products.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: 6-Amino-1H-indazole-1-carboxylate.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Hydrolysis: 6-Nitro-1H-indazole-1-carboxylic acid.

Aplicaciones Científicas De Investigación

tert-Butyl 6-nitro-1H-indazole-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.

Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.

Material Science: Indazole derivatives are explored for their potential use in organic electronics and as precursors for functional materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl 6-nitro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole ring system can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

tert-Butyl 6-nitro-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:

6-Nitro-1H-indazole: Lacks the tert-butyl ester group, making it less lipophilic and potentially less bioavailable.

tert-Butyl 1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different biological activity and reactivity.

1H-Indazole-1-carboxylate derivatives: Various substitutions on the indazole ring can lead to different biological properties and applications.

The uniqueness of this compound lies in its combination of the nitro and tert-butyl ester groups, which can influence its chemical reactivity, biological activity, and physicochemical properties.

Actividad Biológica

Introduction

Tert-butyl 6-nitro-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound features an indazole core substituted with a nitro group at the 6-position and a tert-butyl ester at the carboxylic acid position. This structure contributes to its biological activity, particularly in enzyme inhibition and modulation of cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₃ |

| Molecular Weight | 233.24 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly alter the metabolism of various drugs, making it crucial for pharmacokinetic studies.

Mechanism of Action : The compound binds to the active site of cytochrome P450 enzymes, disrupting normal metabolic processes and leading to altered pharmacokinetics for co-administered drugs.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling : It modulates pathways such as MAPK/ERK, affecting cell proliferation and differentiation.

- Gene Expression : Alters transcriptional activity related to stress responses and metabolic regulation.

- Cellular Metabolism : Impacts metabolic pathways by interacting with key enzymes involved in energy production and biosynthesis .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates enzyme activity and cellular functions without causing significant toxicity. Higher doses may lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic contexts .

Study on Anticancer Activity

In a study investigating the anticancer properties of indazole derivatives, this compound was evaluated for its effects on various cancer cell lines. The compound exhibited significant cytotoxicity against specific tumor cells, indicating its potential as an anticancer agent. The study utilized various assays to assess cell viability and apoptosis induction .

Trichomonacidal Activity

Another study focused on the trichomonacidal activity of related compounds showed that derivatives similar to this compound displayed notable activity against Trichomonas vaginalis at low concentrations (10 µg/mL). This highlights the potential for developing therapeutic agents targeting parasitic infections .

Propiedades

IUPAC Name |

tert-butyl 6-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-6-9(15(17)18)5-4-8(10)7-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQFCHKQFNYMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470743 | |

| Record name | tert-Butyl 6-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219503-74-9 | |

| Record name | tert-Butyl 6-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.